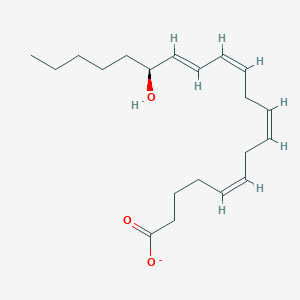
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15(S)-HETE(1-) is a polyunsaturated hydroxy fatty acid anion that is the conjugate base of 15(S)-HETE. It is a hydroxy fatty acid anion, a long-chain fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a 15(S)-HETE.
Scientific Research Applications
Vascular Effects of Eicosanoids
Recent Developments on the Vascular Effects of 20-Hydroxyeicosatetraenoic Acid
A potent vasoactive eicosanoid, 20-Hydroxyeicosatetraenoic acid (20-HETE), plays a critical role in vascular function. It affects smooth muscle contractility, migration, proliferation, endothelial cell dysfunction, and inflammation. These properties are significant for vascular homeostasis and pathology, with implications in hypertension, stroke, and myocardial infarction. Understanding 20-HETE's effects could lead to new therapeutic strategies for vascular diseases (Garcia & Schwartzman, 2016).
Cellular Catabolism
Biochemical Mechanisms of Cellular Catabolism
In cellular catabolism, protein degradation, primarily through the ubiquitin-proteasome proteolytic pathway, is crucial. Substances like glucocorticoids and proteolysis-inducing factor can induce protein catabolism by upregulating proteasome subunits and ubiquitin carriers. Interestingly, 15-hydroxyeicosatetraenoic acid is involved as an intracellular transducer in this process. Insights into these mechanisms offer potential treatments for conditions associated with protein catabolism (Tisdale, 2002).
Role in Renal Diseases
Cytochrome P450 Eicosanoids in Hypertension and Renal Disease
Cytochrome P450 metabolites of arachidonic acid, including 20-HETE, are essential in regulating renal tubular and vascular function. Genetic studies and rodent models have shown the importance of these eicosanoids in controlling blood pressure and in conditions like chronic kidney disease (CKD) and renal ischemia-reperfusion injury (IRI). These findings underline the potential of drugs targeting these pathways for treating renal diseases (Fan, Muroya, & Roman, 2014).
properties
Product Name |
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |
|---|---|
Molecular Formula |
C20H31O3- |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/p-1/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1 |
InChI Key |
JSFATNQSLKRBCI-VAEKSGALSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



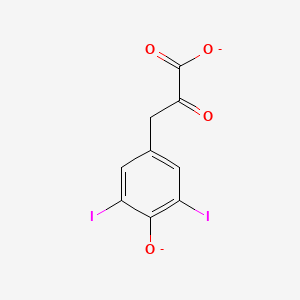
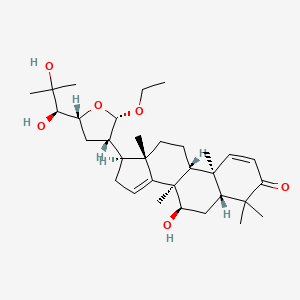
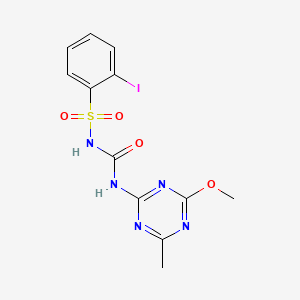
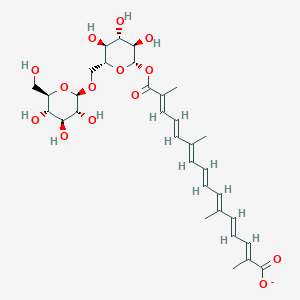
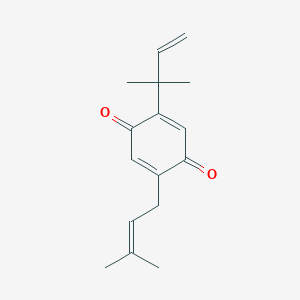
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)
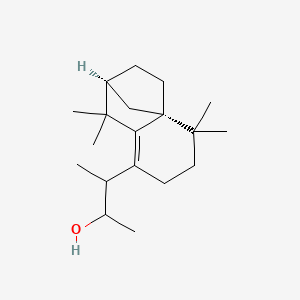
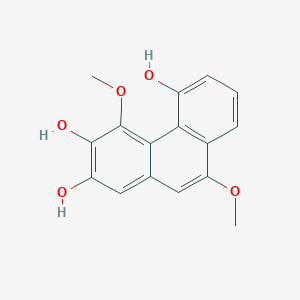
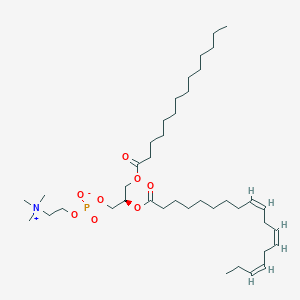
![N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide](/img/structure/B1263007.png)
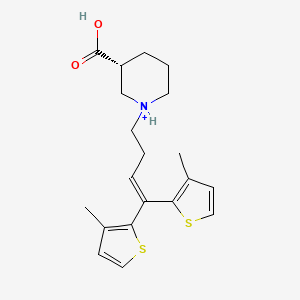
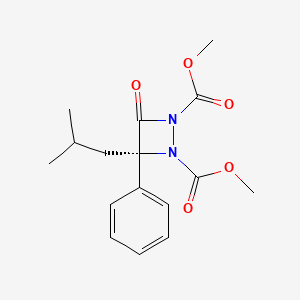
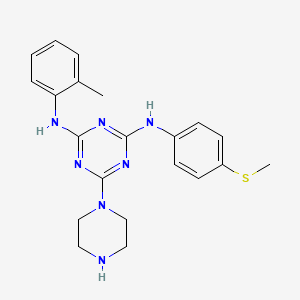
![4-(1-azepanylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1263014.png)